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2,2-Dichloro-5-methyl-2H-1,3-benzodioxole

Cat. No.: B1628743
CAS No.: 68119-28-8
M. Wt: 205.03 g/mol
InChI Key: QLFSOKIYRLXWGT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzodioxole Chemistry

The chemistry of halogenated benzodioxoles represents a vital subset of organic chemistry, largely due to the distinctive reactivity imparted by the interplay between the aromatic system, the dioxole ring, and halogen substituents. The parent structure, 1,3-benzodioxole (B145889), is composed of a benzene (B151609) ring fused to a five-membered dioxole ring. wikipedia.org This core is amenable to a wide range of chemical modifications.

Halogenation is a fundamental transformation for functionalizing the benzodioxole framework. The methylene (B1212753) carbon at the C-2 position of the dioxole ring exhibits notable reactivity. For example, its un-methylated counterpart, 1,3-benzodioxole, undergoes facile chlorination to yield 2,2-dichloro-1,3-benzodioxole (B1313652), a reaction often accomplished using chlorine with a radical initiator. google.com It is chemically plausible that 2,2-dichloro-5-methyl-2H-1,3-benzodioxole can be prepared from 5-methyl-1,3-benzodioxole (B1360083) through an analogous radical chlorination pathway.

Substituents on the benzodioxole scaffold play a crucial role in modulating the molecule's electronic character and reactivity. In this compound, two key functional groups are present:

The 2,2-dichloro group: The geminal chlorine atoms on the methylene bridge act as potent electron-withdrawing groups. This electronic effect renders the C-2 carbon electrophilic and thus prone to nucleophilic attack, a characteristic that is fundamental to its utility as a synthetic intermediate.

The 5-methyl group: Located on the benzene ring, the methyl group is electron-donating. In the context of electrophilic aromatic substitution, methyl groups are recognized as ortho- and para-directing activators, enhancing the reactivity of the aromatic ring at specific positions relative to the methyl substituent. libretexts.org

Consequently, this compound emerges as a molecule with dual reactivity: a highly functionalized dichlorinated methylene bridge and an activated aromatic ring, presenting diverse opportunities for subsequent chemical derivatization.

Table 1: Physicochemical Properties of the Parent Compound, 1,3-Benzodioxole

Property Value
Chemical Formula C₇H₆O₂
Molar Mass 122.123 g·mol⁻¹
Appearance Colorless liquid
Density 1.064 g/cm³
Boiling Point 172–173 °C
Synonyms 1,2-Methylenedioxybenzene, Benzo[d] acs.orgworldresearchersassociations.comdioxole

Data sourced from Wikipedia. wikipedia.org

Significance as a Pivotal Intermediate in Contemporary Organic Synthesis

The scientific importance of this compound stems from its potential as an adaptable building block for assembling more intricate molecules, especially those targeted for use in the pharmaceutical and agrochemical sectors. This significance is largely extrapolated from the established applications of its close analogue, 2,2-dichloro-1,3-benzodioxole.

A principal use of 2,2-dichloro-1,3-benzodioxole is as a precursor for the synthesis of 2,2-difluoro-1,3-benzodioxole (B44384). google.com The resulting difluoro compound is recognized as a valuable intermediate for creating products for agriculture and medicine. google.com The conversion from the dichloro to the difluoro derivative is typically accomplished via a halogen exchange (HALEX) reaction, for instance, by treatment with potassium fluoride (B91410). google.com By direct analogy, this compound is the logical and essential intermediate for producing 2,2-difluoro-5-methyl-1,3-benzodioxole. This pathway would grant researchers access to a novel class of 5-methyl substituted fluorinated compounds for further investigation.

Moreover, the 2,2-dichloro-1,3-benzodioxole unit has been effectively employed as a reagent for the protection of hydroxyl groups, particularly in the complex field of carbohydrate chemistry. acs.org It reacts with vicinal diols to create a stable benzodioxole (BZDO) protecting group, which exhibits stability across a range of reaction conditions while allowing for orthogonal deprotection. This utility suggests a parallel role for this compound as a protecting group reagent, where the 5-methyl substituent could subtly modulate its reactivity and stability profiles.

The 1,3-benzodioxole scaffold is widely regarded as a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. worldresearchersassociations.comnih.govresearchgate.net The capacity to synthesize a variety of derivatives based on this scaffold is therefore of paramount importance. As a reactive intermediate, this compound offers a synthetic handle to incorporate the 5-methyl-1,3-benzodioxole unit into larger, more elaborate molecular architectures, thereby aiding the exploration of new chemical entities in drug discovery programs. google.com

Table 2: Representative Reactions of the 2,2-Dichloro-1,3-benzodioxole Core

Reaction Type Description Significance
Halogen Exchange (Fluorination) Conversion of the 2,2-dichloro group to a 2,2-difluoro group using reagents like potassium fluoride (KF) or hydrogen fluoride (HF). Provides access to fluorinated benzodioxoles, which are important intermediates for pharmaceuticals and agrochemicals. google.comgoogle.com

| Protecting Group Formation | Reacts with compounds containing vicinal diols (e.g., carbohydrates) to form a stable benzodioxole (BZDO) acetal. | Serves as a diol protecting group that is stable under various conditions but can be selectively removed. acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B1628743 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole CAS No. 68119-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSOKIYRLXWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604981
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68119-28-8
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,2 Dichloro 5 Methyl 2h 1,3 Benzodioxole

Precursor Synthesis and Dichlorination Protocols

The formation of 2,2-dichloro-5-methyl-2H-1,3-benzodioxole begins with the synthesis of its direct precursor, 5-methyl-1,3-benzodioxole (B1360083), which is then subjected to specific chlorination methods to achieve the target dichlorinated compound.

The synthesis of 5-methyl-1,3-benzodioxole, also known as 3,4-methylenedioxytoluene, is commonly achieved through the reaction of a substituted catechol with a methylene (B1212753) source. A well-established method involves the reaction of 4-methylcatechol (B155104) (a substituted phenol) with dibromomethane. This reaction is typically performed under reflux conditions in a biphasic system consisting of water and an organic solvent like toluene. The presence of a base, such as sodium hydroxide, is essential to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide.

To facilitate the reaction between the aqueous and organic phases, a phase-transfer catalyst is employed. Tetra-n-butylammonium bromide is an effective catalyst for this transformation, shuttling the reactants across the phase boundary. Following the reaction, the organic layer is separated, and the product is isolated and purified by distillation, often achieving high yields.

Table 1: Representative Synthesis of 5-Methyl-1,3-benzodioxole

Reactant 1Reactant 2CatalystSolventYieldReference
4-MethylcatecholDibromomethaneTetra-n-butylammonium bromideWater/Toluene89%

The conversion of 5-methyl-1,3-benzodioxole to its 2,2-dichloro derivative involves a geminal dichlorination reaction at the methylene bridge. This transformation is analogous to the chlorination of the parent compound, 1,3-benzodioxole (B145889). The process typically involves reacting the substrate with chlorine gas in a suitable solvent. google.com The reaction is often carried out in the presence of a radical initiator, which facilitates the formation of the dichlorinated product at the C-2 position of the benzodioxole ring system. google.com The selection of the solvent is crucial to avoid unwanted side reactions and to allow for the effective separation of the product. google.com

The geminal dichlorination of the methylene bridge in 1,3-benzodioxole derivatives is understood to proceed via a radical mechanism, particularly when a radical initiator is used. google.com The reaction is initiated by the formation of chlorine radicals, which then abstract a hydrogen atom from the methylene (C-2) position of the benzodioxole ring. This abstraction generates a stabilized benzylic-type radical.

This radical intermediate then reacts with a molecule of chlorine (Cl₂) to form the monochlorinated product and another chlorine radical, propagating the chain reaction. A second hydrogen abstraction from the monochlorinated intermediate, followed by another reaction with Cl₂, results in the formation of the geminal dichloride, 2,2-dichloro-5-methyl-1,3-benzodioxole. The stability of the radical intermediate at the C-2 position, due to resonance with the adjacent oxygen atoms and the benzene (B151609) ring, facilitates this selective dichlorination.

Conversion to Fluorinated Analogues: A Key Synthetic Pathway

A significant application of 2,2-dichloro-5-methyl-1,3-benzodioxole is its role as a precursor to 2,2-difluoro-5-methyl-1,3-benzodioxole. This conversion is accomplished through halogen exchange (Halex) reactions, where the two chlorine atoms are replaced by fluorine atoms.

The substitution of chlorine with fluorine is a critical step in synthesizing many agrochemical and pharmaceutical intermediates. google.com Two common reagents for this transformation are potassium fluoride (B91410) (KF) and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF).

Potassium Fluoride (KF): KF is a widely used, cost-effective fluorinating agent for halogen exchange reactions. researchgate.netnih.gov However, its low solubility in organic solvents can limit its reactivity. nih.govpsu.edu To overcome this, various strategies are employed, such as using spray-dried KF which has a smaller particle size and larger surface area, or conducting the reaction in high-boiling polar aprotic solvents. researchgate.net The reaction of 2,2-dichloro-1,3-benzodioxole (B1313652) with anhydrous KF has been shown to proceed to completion after several hours at elevated temperatures (e.g., 140°C). google.com

Triethylamine Tris(hydrogen fluoride) (Et₃N·3HF): This reagent is a liquid hydrogen fluoride complex that is easier and safer to handle than anhydrous or gaseous hydrogen fluoride. chemicalbook.comchemicalbook.com It is a nearly neutral substance and is not corrosive to standard laboratory glassware. chemicalbook.comchemicalbook.com Et₃N·3HF serves as an effective nucleophilic fluorinating agent for a variety of transformations, including the conversion of dichlorides to difluorides. Its solubility in common organic solvents allows for homogeneous reaction conditions, often leading to cleaner reactions and more selective fluorinations.

To enhance the efficiency and reaction rate of fluorination with agents like potassium fluoride, various catalytic systems have been developed.

For the conversion of 2,2-dichlorobenzodioxoles, catalysts such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), and quaternary ammonium (B1175870) hydrogen fluorides are particularly effective. google.com These catalysts can be added directly or generated in situ. For instance, trace amounts of water in the reaction mixture can react with the dichlorobenzodioxole to generate hydrogen chloride, which then reacts with KF to form the KHF₂ catalyst. google.com The amount of catalyst used is typically between 5% and 20% by weight relative to the dichlorobenzodioxole substrate. google.com

Phase-transfer catalysts, including crown ethers (e.g., 18-crown-6) and quaternary ammonium salts, are also used to improve the efficacy of KF. researchgate.netrsc.org These catalysts work by complexing the potassium cation, which increases the solubility of the salt in organic solvents and enhances the nucleophilicity of the "naked" fluoride anion, thereby accelerating the halogen exchange reaction. researchgate.netrsc.org

Table 2: Conditions for Fluorination of 2,2-Dichlorobenzodioxole Analogues

Fluorinating AgentCatalystMolar Ratio (Agent:Substrate)TemperatureKey FeatureReference
Potassium Fluoride (KF)Potassium Hydrogen Fluoride (KHF₂)2:1 to 2.5:1~140°CEfficient conversion with catalytic enhancement. google.com
Potassium Fluoride (KF)18-crown-6Varies~100°CPhase-transfer catalysis improves KF solubility and reactivity. researchgate.net
Triethylamine Tris(hydrogen fluoride)NoneVariesVariesSafer, homogeneous liquid-phase fluorinating agent. chemicalbook.com

Optimization of Reaction Conditions and Yields in Fluorination

The conversion of the dichloromethylenedioxy group in 2,2-dichloro-1,3-benzodioxole derivatives to the corresponding difluoro analogue is a critical transformation. The fluorination of the parent compound, 2,2-dichloro-1,3-benzodioxole, to 2,2-difluoro-1,3-benzodioxole (B44384) serves as a model for this process. Research has focused on optimizing conditions to maximize yield and purity.

Key methods involve the use of reagents like hydrogen fluoride (HF) or potassium fluoride (KF). One patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with HF in an autoclave. google.com The reaction is typically performed at low temperatures (0-10°C) to control the reaction rate and minimize side products. google.com Another approach utilizes potassium fluoride, often in a polar aprotic solvent such as tetramethylene sulfone (sulfolane) or acetonitrile. google.com The efficiency of this method is enhanced by a catalyst, with potassium hydrogen fluoride (KHF₂) being particularly effective. google.com The reaction temperature for this process is significantly higher, generally ranging from 80°C to 250°C, with a preferred range of 100°C to 200°C. google.com

The optimization of these conditions is crucial for achieving high conversion rates. For instance, in the KF/sulfolane system, a reaction time of 8 hours at 140°C can lead to 100% conversion of the starting material, resulting in an isolated yield of 83% for 2,2-difluoro-1,3-benzodioxole. google.com In some procedures, the intermediate 2,2-dichloro-1,3-benzodioxole is not isolated but carried forward in a solvent like benzotrifluoride (B45747) to the fluorination step. google.com

Table 1: Optimized Conditions for Fluorination of 2,2-Dichloro-1,3-benzodioxole

Fluorinating AgentCatalystSolventTemperaturePressureReaction TimeConversionYieldReference
Hydrogen FluorideNoneBenzotrifluoride0-10°C7-8 kg/cm ²2-3 hoursCompleteNot specified google.com
Potassium FluorideKHF₂Tetramethylene Sulfone140°CAtmospheric8 hours100%83% google.com

Derivatization of the Methyl Group and Aromatic Core

The methyl group on the aromatic ring of this compound is susceptible to free-radical halogenation, a common strategy for introducing functionality. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions, such as the methyl group in this compound. organic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by UV irradiation. researchgate.netresearchgate.net

The reaction solvent plays a significant role in the efficiency and outcome of the bromination. While carbon tetrachloride has been a classic solvent, less toxic alternatives like 1,2-dichlorobenzene (B45396) have been shown to be superior in some cases, offering faster reaction times and higher yields. researchgate.netkoreascience.kr The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with NBS to form the brominated product, 5-(bromomethyl)-2,2-dichloro-1,3-benzodioxole, and a succinimidyl radical, which continues the chain. Careful control of reaction conditions is necessary to prevent further bromination or side reactions on the aromatic ring.

The introduction of a bromine atom at the methyl position creates a reactive electrophilic center, 5-(bromomethyl)-2,2-dichloro-1,3-benzodioxole, which is amenable to a variety of nucleophilic substitution reactions. This allows for the extension of the carbon chain and the introduction of different functional groups.

A key example is cyanation, where the bromomethyl derivative is treated with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2,2-dichloro-1,3-benzodioxol-5-yl)acetonitrile. This reaction typically proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide ion. The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being suitable for facilitating this type of transformation. The resulting nitrile compound is a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic applications. The reactivity of such bromomethyl compounds is well-established, with similar substrates undergoing efficient nucleophilic substitution. nih.gov

The benzodioxole ring system in this compound is subject to electrophilic aromatic substitution. The directing effects of the substituents on the ring dictate the position of incoming electrophiles. The methylenedioxy group (-O-C(Cl₂)-O-) and the methyl group (-CH₃) are both ortho-, para-directing activators.

However, the fused dioxole ring itself influences the reactivity. The oxygen atoms donate electron density to the aromatic ring through resonance, activating it towards electrophilic attack. The primary positions for substitution are those ortho and para to the activating groups. For this compound, the positions open for substitution are C4, C6, and C7. The methyl group at C5 directs incoming electrophiles to the C6 position (ortho) and the C4 position (meta to it, but ortho to the dioxole oxygen). The dioxole oxygens strongly activate the C4 and C7 positions. The combined directing effects suggest that the C6 position is highly activated. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially at the C6 position. The strong electron-withdrawing effect of the condensed furoxan ring in related benzofuroxan (B160326) systems has been shown to significantly alter the reactivity and aromaticity of the carbocyclic frame, a principle that can be extended to the influence of the dichloromethylenedioxy group. mdpi.com

Advanced Synthetic Strategies and Process Enhancements

A significant challenge in the synthesis and handling of this compound and related compounds is their susceptibility to hydrolysis. pharmaceutical-journal.com The dichloromethylenedioxy group is essentially a cyclic ketal derived from a catechol and phosgene (B1210022) (or a phosgene equivalent). This functional group is sensitive to water and acid, which can lead to its degradation.

Hydrolysis breaks down the 1,3-benzodioxole ring, ultimately yielding 4-methylcatechol and carbon dioxide or related carbonate species. This degradation is problematic as it reduces the yield of desired products and can introduce impurities into the reaction mixture. The instability is particularly pronounced in the presence of even small amounts of water, which can react with the starting material to generate hydrogen chloride, further catalyzing the degradation process. google.com

To mitigate hydrolytic degradation, syntheses involving this compound must be conducted under strictly anhydrous conditions. This includes using dried solvents and reagents and performing reactions under an inert atmosphere (e.g., nitrogen or argon). For semi-solid dosage forms in pharmaceutical applications, stability can be controlled by altering the formulation base to be less hygroscopic. pharmaceutical-journal.com Similarly, for solid forms, preparing a less hygroscopic salt or ensuring low water content in excipients is a common strategy. pharmaceutical-journal.com The difluorinated analogue, 2,2-difluoro-1,3-benzodioxole, also shows instability, particularly after enzymatic oxidation of the aromatic ring, where the resulting dihydrodiol can decompose, leading to the opening of the dioxole ring. nih.govresearchgate.net This highlights the inherent reactivity of the core structure and the need for careful handling to maintain its integrity throughout synthetic sequences.

Development of Environmentally Benign (Green Chemistry) Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijprt.org While specific green synthetic routes for this compound are not extensively documented, the application of green chemistry principles to analogous reactions provides a framework for developing more environmentally benign methodologies.

Traditional chlorination methods often involve reagents like phosphorus pentachloride (PCl₅) in chlorinated solvents such as carbon tetrachloride (CCl₄), which are effective but pose significant environmental and safety concerns. A key focus of green chemistry is the replacement of such hazardous reagents and solvents with safer alternatives.

One potential green approach involves the use of alternative chlorinating agents and solvent systems. For instance, the use of solid-supported reagents or phase-transfer catalysts could facilitate easier separation and reduce waste. google.com The substitution of chlorinated solvents with greener alternatives like acetonitrile, or even solvent-free conditions, could significantly improve the environmental profile of the synthesis. scielo.br Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. mdpi.commdpi.com

Furthermore, the development of catalytic chlorination reactions would be a significant advancement. A catalytic process would reduce the stoichiometric use of chlorinating agents, thereby minimizing waste. Research into radical-initiated chlorination using initiators like azobisisobutyronitrile (AIBN) in less hazardous solvents such as benzotrifluoride has been explored for the synthesis of the parent compound, 2,2-dichloro-1,3-benzodioxole, and could potentially be adapted for the 5-methyl derivative. google.com

The table below outlines potential green chemistry-aligned modifications to the synthesis of this compound, based on analogous reactions.

Traditional Method Component Potential Green Alternative Rationale for "Green" Approach
Phosphorus Pentachloride (PCl₅)Catalytic Chlorination, Electrochemical SynthesisReduces stoichiometric waste, avoids hazardous reagents
Carbon Tetrachloride (CCl₄)Acetonitrile, Benzotrifluoride, Supercritical CO₂Reduces toxicity and environmental impact
High Reaction TemperaturesMicrowave-Assisted Synthesis, CatalysisReduces energy consumption and reaction time
Aqueous Workup with Organic ExtractionUse of Solid-Supported Reagents, Membrane FiltrationMinimizes solvent use and simplifies purification

Optimization of Reaction Conditions for Industrial Scalability

The transition of a synthetic route from the laboratory to an industrial scale necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several parameters would require careful consideration.

The synthesis of the related compound, 4-methyl-2,2-dichloro-1,3-benzodioxole, involves the reaction of 4-methyl-1,3-benzodioxole (B1620311) with phosphorus pentachloride in carbon tetrachloride. The reaction is initiated at room temperature and then heated to reflux. For industrial-scale production, this process would need to be optimized.

Key Optimization Parameters:

Reagent Stoichiometry: The molar ratio of the starting material (5-methyl-1,3-benzodioxole) to the chlorinating agent is a critical factor. While a slight excess of the chlorinating agent may be required to drive the reaction to completion, a large excess would increase costs and waste.

Reaction Temperature and Time: The reaction temperature profile, including the initial temperature and the duration of reflux, directly impacts reaction kinetics and the formation of byproducts. google.com Optimization would involve finding the ideal balance to maximize yield and minimize reaction time. For similar reactions, temperatures can range from ambient to over 100°C. google.com

Solvent Selection and Concentration: The choice of solvent affects reactant solubility, reaction rate, and heat transfer. scielo.br The concentration of reactants is also crucial for maximizing throughput without compromising safety or product purity.

Catalyst Loading and Type: In catalytic variants of the synthesis, the type and concentration of the catalyst would need to be optimized to achieve high conversion and selectivity. google.com

Purification Method: Distillation is a common method for purifying the final product. For industrial scale, optimizing distillation parameters such as pressure and temperature is essential for achieving high purity and minimizing energy consumption.

The following table presents a hypothetical set of optimized reaction conditions for the industrial-scale synthesis of this compound, based on data from analogous syntheses.

Parameter Laboratory Scale Condition (Analogous) Potential Optimized Industrial Scale Condition Justification for Optimization
Starting Material 4-methyl-1,3-benzodioxole (160 g)5-methyl-1,3-benzodioxole (scaled)Target compound precursor
Chlorinating Agent Phosphorus pentachloride (276 g)Optimized molar ratio to starting materialCost reduction and waste minimization
Solvent Carbon tetrachloride (840 ml)Alternative solvent (e.g., Benzotrifluoride)Improved safety and environmental profile
Temperature ~20°C initially, then refluxControlled temperature ramp and optimized reflux temp.Enhanced safety, control, and efficiency
Reaction Time Not specified, "until evolution of gas has ended"Defined reaction time based on kinetic studiesProcess consistency and throughput maximization
Purification Distillation (98-99°C at 22 mbar)Optimized fractional distillation parametersIncreased purity and energy efficiency

Further research and development would be necessary to fully establish a robust and economically viable industrial process for the production of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR spectroscopy for 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole provides critical information about the number, environment, and connectivity of protons within the molecule. The analysis of a related compound, 1,3-benzodioxole (B145889), shows characteristic signals for the aromatic protons and the methylene (B1212753) bridge protons. chemicalbook.com For the 5-methyl derivative, one would expect to see distinct signals corresponding to the methyl group protons and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the methyl and dioxole groups. A typical spectrum would display the methyl protons as a singlet in the upfield region (around 2.0-2.5 ppm), while the aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The integration of these signals would correspond to the number of protons in each environment (3H for the methyl group and 3H for the aromatic protons).

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 6.5 - 7.5 Multiplet (m) 3H

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. pressbooks.pub The spectrum is expected to show signals for the methyl carbon, the aromatic carbons, the dichlorinated carbon of the dioxole ring, and the carbons of the benzodioxole moiety. mdpi.com The highly deshielded dichlorinated carbon (C-2) is expected to appear significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms. Aromatic carbons typically resonate in the 110-150 ppm range, with their specific shifts influenced by the substituents. youtube.com The methyl carbon will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Methyl (-CH₃) 15 - 25
Dichlorinated Carbon (-CCl₂-) 90 - 110

Note: Quaternary carbons, such as the one bearing the two chlorine atoms, often exhibit lower signal intensity. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. govinfo.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. ias.ac.in This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₆Cl₂O₂), HRMS would confirm the molecular weight and distinguish it from other isomers or compounds with the same nominal mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, further confirming the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz This technique is ideal for assessing the purity of volatile and thermally stable compounds like this compound. ijprajournal.com The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. jmchemsci.com A pure sample of this compound would show a single major peak in the gas chromatogram. The corresponding mass spectrum for this peak would display the molecular ion and a specific fragmentation pattern that can be used as a fingerprint for identification. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

No experimental Infrared (IR) or Raman spectroscopy data has been found for this compound in the searched scientific literature. Therefore, a table of characteristic vibrational frequencies and their assignments cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. As a result, crystallographic data, including unit cell parameters, space group, and key intramolecular dimensions, are not available.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole. Methods such as Density Functional Theory (DFT) are workhorses in this area, with the B3LYP functional combined with basis sets like 6-31G** or 6-311G** being commonly employed for optimizing molecular geometries and calculating electronic parameters for similar 1,3-benzodioxole (B145889) derivatives. acs.org

These calculations provide access to key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netmdpi.com For a molecule like this compound, the electron-withdrawing nature of the two chlorine atoms on the dioxole ring, coupled with the electron-donating methyl group on the benzene (B151609) ring, would create a unique electronic distribution, influencing these frontier orbitals.

From these orbital energies, several reactivity descriptors can be calculated, offering a more quantitative look at the molecule's chemical behavior. researchgate.net

Illustrative Reactivity Descriptors (Theoretical):

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Global Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (σ)σ = 1 / ηA measure of reactivity; high softness implies high reactivity.

The presence of the dichlorodioxole group is expected to significantly impact the electrostatic potential surface of the molecule, creating regions of positive potential (σ-holes) on the chlorine atoms, which can influence intermolecular interactions.

Mechanistic Pathway Elucidation through Computational Modeling

A more advanced approach is the Unified Reaction Valley Approach (URVA), which analyzes the reaction path to divide a chemical reaction into distinct phases: a contact phase, a preparation phase, one or more transition state phases where bond breaking and formation occur, a product adjustment phase, and a separation phase. smu.edu This method provides a detailed narrative of the chemical transformation, highlighting the sequence of electronic and geometric changes. For instance, in a hypothetical hydrolysis reaction of the dichlorodioxole moiety, URVA could pinpoint the exact moments of C-Cl bond elongation and C-O bond formation.

Computational studies on the ozonolysis of similar unsaturated esters have successfully used methods like G3B3 to construct potential energy surfaces, identify primary ozonide intermediates, and calculate reaction rate constants using transition state theory. pku.edu.cn A similar approach could be applied to predict the atmospheric degradation pathways or metabolic fate of this compound.

Conformational Analysis and Stereochemical Dynamics using Computational Methods

The structural flexibility of this compound is primarily centered around the five-membered dioxole ring. Computational methods can be used to explore the conformational landscape of this ring. For related 1,3-benzodioxole structures, the dioxole ring is often found to be non-planar. acs.org A common technique for conformational analysis is to perform a potential energy surface (PES) scan by systematically varying a key dihedral angle. mdpi.com

For the target molecule, the dihedral angle involving the O-C-O plane and the benzene ring would be a critical coordinate to scan. Such an analysis, likely performed using DFT methods, would reveal the most stable conformers and the energy barriers between them. In studies of similar heterocyclic systems, like 2-substituted benzodioxans, the preference for axial or equatorial positioning of substituents is a key finding derived from computational analysis. rsc.org While the gem-dichloro group is symmetrical, its interaction with the adjacent methyl-substituted benzene ring could lead to subtle conformational preferences. The anomeric effect, an interaction between the p-type lone pair on one oxygen and the antibonding σ* orbital of the adjacent C-O bond, is known to influence the geometry of 1,3-benzodioxole derivatives and would be a key factor in the conformational preference of this molecule. acs.org

Example of a Conformational Energy Profile: This table is illustrative and based on typical findings for substituted dioxolanes.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
01.5Eclipsed (Transition State)
300.2Twisted
600.0Envelope (Energy Minimum)
900.8Twisted
1201.2Twisted

Computational Studies on Molecular Interactions and Binding Potential

The way this compound interacts with other molecules, such as biological macromolecules or other small molecules, is governed by non-covalent interactions. Halogenation, in particular, is known to significantly modulate these interactions. acs.orgresearchgate.netnih.gov The two chlorine atoms can participate in halogen bonding, where the electropositive σ-hole on the chlorine interacts with a nucleophilic region on another molecule.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) combined with DFT can be used to dissect the interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion. acs.orgnih.gov This analysis is crucial for understanding why certain binding modes are preferred. Studies on halogenated benzenes show that interaction energies can increase significantly with heavier halogens and that equilibrium geometries are often dictated by a balance between dispersion and exchange interactions. acs.orgnih.gov

For this compound, computational docking simulations could be performed to predict its binding mode within a protein active site. Such models are used to understand the potential biological activity of related 1,3-benzodioxole derivatives. nih.gov The results would highlight key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the complex.

Typical Interaction Energy Decomposition (Illustrative): Based on SAPT analysis for halogenated aromatic dimers. acs.org

Interaction TypeEnergy ComponentTypical Energy (kcal/mol)
π-π StackingDispersion-5.0 to -12.0
Electrostatics-1.0 to +2.0
Exchange+4.0 to +10.0
Halogen-HalogenDispersion-1.5 to -3.0
Electrostatics-0.5 to -1.5
Exchange+1.0 to +3.0

Synthetic Utility and Research Applications in Chemical Sciences

Precursor to Agrochemical Active Ingredients and Intermediates

The 1,3-benzodioxole (B145889) moiety is a well-established structural component in agrochemicals, including pesticides and herbicides. nih.gov The related compound, 2,2-dichloro-1,3-benzodioxole (B1313652), is a known precursor for the synthesis of 2,2-difluoro-1,3-benzodioxole (B44384), an important intermediate in the preparation of products for agricultural chemistry. google.comgoogle.com The conversion from the dichloro to the difluoro analogue is a critical transformation, often achieved through reaction with reagents like potassium fluoride (B91410). google.comgoogle.com

Following this established chemical pathway, 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole serves as a logical starting material for producing 5-methyl-substituted agrochemical analogues. The introduction of a methyl group onto the benzodioxole ring allows for the systematic modification of a parent agrochemical's properties, such as its lipophilicity, metabolic stability, and interaction with biological targets. For example, researchers have designed and synthesized novel 1,3-benzodioxole derivatives that act as potent auxin receptor agonists, promoting significant root growth in crops like rice and Arabidopsis thaliana. nih.gov The use of the methylated title compound would enable the creation of a new generation of these growth regulators, potentially with enhanced efficacy or selectivity. nih.gov

Foundation for Pharmaceutical Intermediates and Drug Lead Synthesis

The 1,3-benzodioxole ring is a recognized pharmacophore, integral to the structure of many pharmaceutical agents. chemicalbook.com This scaffold is found in compounds developed for a vast array of therapeutic targets, exhibiting activities such as anticancer, antiepileptic, anti-inflammatory, and antihypertensive effects. researchgate.netnih.gov Consequently, intermediates that provide access to this core structure are of high value in drug discovery.

Building Block for Novel Benzodioxole-Containing Scaffolds in Medicinal Chemistry

In medicinal chemistry, the 1,3-benzodioxole core is considered a versatile and evergreen scaffold for drug design. researchgate.netnih.gov this compound is not just a precursor but a functional building block for creating novel and diverse molecular architectures. The gem-dichloro group at the 2-position possesses unique reactivity that can be harnessed in synthesis. For example, the parent compound 2,2-dichloro-1,3-benzodioxole (DCBZ) has been effectively used as a reagent to protect vicinal and remote diol functionalities in carbohydrate chemistry. acs.orgacs.org This benzodioxole (BZDO) protecting group shows high stability under various reaction conditions and can be removed orthogonally, making it a valuable tool in the complex synthesis of glycans. acs.orgacs.org

The presence of the 5-methyl substituent adds another layer of utility, influencing the electronic and steric environment of the molecule. This allows for fine-tuning in structure-activity relationship (SAR) studies. Researchers have synthesized libraries of halogenated benzodioxole derivatives to probe their activity as COX enzyme inhibitors, demonstrating that substitutions on the ring significantly impact potency and selectivity. nih.gov The title compound provides a starting point for creating libraries of 5-methyl-substituted compounds, which can be further functionalized to explore new chemical space and identify novel drug leads for various diseases, including cancer and diabetes. nih.govmdpi.com

Application in the Design of Advanced Materials and Functional Molecules

While the primary applications of benzodioxoles are in the life sciences, the unique electronic properties of organohalogen compounds suggest potential uses in materials science. nih.govbritannica.com Organohalogen compounds are employed as flame retardants, solvents, and intermediates for polymers and dyes. britannica.comthermofisher.com The this compound molecule possesses a distinct electronic profile, with the electron-withdrawing dichloromethylene group and the electron-donating methyl group attached to the aromatic system.

This electronic push-pull characteristic could be exploited in the design of functional organic materials. For instance, such structures can be precursors for chromophores used in dyes or for monomers to be incorporated into specialty polymers. The reactivity of the dichloro group allows it to be a synthetic handle for attaching the benzodioxole unit to other molecular systems or polymer backbones. Although less explored, the potential exists to investigate its utility in fields like organic electronics or as a component in liquid crystal formulations, where fine-tuning of electronic and physical properties is paramount.

Future Research Directions in Organohalogen Chemistry and Heterocyclic Synthesis

The synthetic potential of this compound is substantial, paving the way for numerous future research avenues in both organohalogen and heterocyclic chemistry.

Key future directions include:

Transformational Chemistry: A primary area of research will be the continued exploration of the reactivity of the gem-dichloro group. This includes optimizing its conversion to the corresponding difluoro group, which is often more desirable in bioactive molecules, as well as developing methods to transform it into other functionalities like a carbonyl (ketone), an acetal, or a ketal. google.comacs.org

Complex Molecule Synthesis: The compound is an ideal starting point for the synthesis of more complex, multi-ring heterocyclic systems. The benzodioxole unit can be elaborated through reactions on the aromatic ring, with the 5-methyl group potentially directing further electrophilic substitutions. The dichloromethylene carbon can also participate in cyclization reactions to form novel fused-ring systems. researchgate.net

Catalysis and Coupling Reactions: The use of this molecule in modern catalytic reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, could be investigated. worldresearchersassociations.com After converting one of the chloro-substituents or functionalizing the aromatic ring with a halide or boronic acid, this scaffold could be coupled with a wide range of partners to rapidly generate libraries of diverse compounds for high-throughput screening.

Development of Bioactive Agents: A systematic exploration of derivatives for various biological targets is a promising path. By combining the 5-methyl-benzodioxole core with other pharmacophores, new classes of inhibitors, agonists, or antagonists could be discovered for targets ranging from enzymes like kinases and cyclooxygenases to G-protein coupled receptors. nih.govnih.gov

Data Tables

Table 1: Potential Applications of this compound

Section Research Area Potential Application Rationale based on Analogues
5.1 Agrochemicals Precursor to methylated plant growth regulators and pesticides. The parent compound is a known intermediate for agrochemicals; methylation allows for SAR studies. google.comnih.gov
5.2 Pharmaceuticals Foundation for 5-methyl analogues of kinase inhibitors, anticonvulsants, etc. The benzodioxole scaffold is a key pharmacophore in numerous drugs. researchgate.netnih.govenamine.net
5.3 Medicinal Chemistry Versatile building block and diol-protecting group for complex synthesis. The dichloro group has unique reactivity; the methyl group aids in SAR optimization. nih.govacs.orgacs.org
5.4 Advanced Materials Intermediate for functional dyes or specialty polymers. Organohalogen compounds with push-pull electronics can form the basis for functional materials. britannica.com
5.5 Future Research Starting material for novel heterocyclic systems and catalytic methods. The compound's functional handles are suitable for modern synthetic transformations. researchgate.networldresearchersassociations.com

Q & A

Q. What is the standard synthetic methodology for preparing 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, and how are yields optimized?

Methodological Answer: The compound is synthesized via chlorination of 5-methyl-1,3-benzodioxole using phosphorus pentachloride (PCl₅) in toluene under reflux. Key steps:

  • Reagents : 5-methyl-1,3-benzodioxole (0.10 mol), PCl₅ (0.12 mol), toluene solvent.
  • Conditions : Reflux for 3 hours, followed by distillation under reduced pressure (2,200 Pa).
  • Yield : 82% as a pale-yellow oil (b.p. 98–99°C).
  • Characterization : ¹H NMR (CDCl₃) shows δ 2.28 (s, -CH₃) and 6.70–6.80 (m, Ar-H) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Primary tools for structural confirmation. For example, ¹H NMR (400 MHz, CDCl₃) resolves the methyl group (δ 2.28) and aromatic protons (δ 6.70–6.80) .
  • IR Spectroscopy : Validates functional groups (e.g., C-Cl stretches at ~700 cm⁻¹).
  • HRMS : Confirms molecular weight (e.g., ASAP+ for exact mass matching) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidative degradation.
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to moisture .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Conduct reactions in fume hoods due to HCl evolution during synthesis.
  • Spill Response : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can continuous flow chemistry improve the synthesis scalability of halogenated benzodioxoles?

Methodological Answer:

  • Flow System Design : Use T-shaped mixers and heated reactor coils (e.g., 75°C, 15 bar pressure) for precise control.
  • Optimization : Adjust flow rates (e.g., 32 µL/min for reagent streams) to enhance mixing and reduce side reactions.
  • Example : Similar setups achieved 76% yield for 5-allyloxy-1,3-benzodioxole .

Q. What strategies enable functionalization of the benzodioxole core (e.g., bromination or fluorination)?

Methodological Answer:

  • Bromination : Use N-bromosuccinimide (NBS) in CCl₄ with benzoyl peroxide catalysis (95% yield for 5-bromomethyl derivatives) .
  • Fluorination : Employ halogen exchange with triethylamine tris(HF), achieving 85% yield for 2,2-difluoro analogs .

Q. How do computational models predict the biological interactions of halogenated benzodioxoles?

Methodological Answer:

  • Software : Molecular Operating Environment (MOE) for docking studies and binding affinity calculations.
  • Targets : Cytochrome P-450 enzymes (e.g., induction by tert-butyl benzodioxoles) .
  • Validation : Compare computational predictions with in vitro enzyme activity assays .

Q. How can contradictory data in reaction yields or purity be systematically addressed?

Methodological Answer:

  • Troubleshooting Checklist :
    • Verify reagent stoichiometry and dryness (e.g., PCl₅ excess ensures complete chlorination).
    • Analyze byproduct formation via GC-MS or TLC (e.g., ethyl acetate/hexane = 1:20) .
    • Reproduce under inert conditions to exclude moisture interference .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on benzodioxoles?

Methodological Answer:

  • Directing Groups : The methyl group at C5 and electron-withdrawing Cl atoms at C2 influence electrophilic attack at C4/C6.
  • Experimental Evidence : Bromination at C5-methyl derivatives predominantly occurs at the benzylic position .
  • DFT Calculations : Use Gaussian software to map electrostatic potential surfaces .

Q. How is the environmental impact of halogenated benzodioxoles assessed in academic research?

Methodological Answer:

  • Ecotoxicity Studies : Test acute toxicity on aquatic organisms (e.g., Daphnia magna).
  • Degradation Pathways : Investigate photolysis or microbial degradation using LC-MS.
  • Regulatory Compliance : Follow OECD guidelines for persistent organic pollutant (POP) screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.